Teoprolol
CAS No.: 65184-10-3
Cat. No.: VC0007133
Molecular Formula: C23H30N6O4
Molecular Weight: 454.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 65184-10-3 |
---|---|
Molecular Formula | C23H30N6O4 |
Molecular Weight | 454.5 g/mol |
IUPAC Name | 7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethylpurine-2,6-dione |
Standard InChI | InChI=1S/C23H30N6O4/c1-14(8-9-29-13-25-21-20(29)22(31)28(4)23(32)27(21)3)24-11-16(30)12-33-19-7-5-6-18-17(19)10-15(2)26-18/h5-7,10,13-14,16,24,26,30H,8-9,11-12H2,1-4H3 |
Standard InChI Key | HITMZSXZYGLDCV-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)CCN3C=NC4=C3C(=O)N(C(=O)N4C)C)O |
Canonical SMILES | CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)CCN3C=NC4=C3C(=O)N(C(=O)N4C)C)O |
Pharmacological Profile of Metoprolol
Chemical Structure and Formulations
Metoprolol (C₁₅H₂₅NO₃) exists as two salt forms: tartrate (immediate-release) and succinate (extended-release) . The tartrate formulation achieves peak plasma concentrations within 1–2 hours, while the succinate variant provides sustained release over 24 hours . Structural optimization ensures selective β1-receptor binding, minimizing pulmonary and vascular β2-receptor interactions .
Mechanism of Action
As a cardioselective β1-adrenergic antagonist, metoprolol reduces heart rate, myocardial contractility, and renin secretion . Its inhibition of catecholamine-induced cAMP production lowers cardiac output and systemic vascular resistance, making it effective in hypertension and angina . Unlike nonselective β-blockers (e.g., propranolol), metoprolol’s receptor specificity reduces adverse effects like bronchospasm .
Table 1: Key Pharmacokinetic Parameters of Metoprolol
Parameter | Tartrate Form | Succinate Form |
---|---|---|
Bioavailability | 50% | 40% |
Protein Binding | 11% | 11% |
Half-Life | 3–7 hours | 10–14 hours |
Metabolism | CYP2D6 (80%) | CYP2D6 (80%) |
Renal Excretion | <5% unchanged | <5% unchanged |
Therapeutic Applications and Clinical Efficacy
Acute Myocardial Infarction (AMI)
Early intravenous metoprolol administration (≤12 hours post-AMI) reduces infarct size by 20–30% and mortality by 36% . The METOCARD-CNIC trial demonstrated that pre-reperfusion metoprolol preserves left ventricular ejection fraction (LVEF) by limiting neutrophil infiltration into ischemic myocardium .
Chronic Heart Failure (HFrEF)
In idiopathic dilated cardiomyopathy, metoprolol succinate improves LVEF from 0.06 to 0.13 (placebo-adjusted Δ=0.07; p<0.0001) over 12 months . It attenuates remodeling by reducing sympathetic overactivity and myocardial oxygen demand .
Hypertension
Metoprolol lowers systolic/diastolic blood pressure by 15–20/10–15 mmHg, with comparable efficacy to diuretics but superior outcomes in patients with comorbid arrhythmias .
Off-Label Uses
-
Migraine prophylaxis: Reduces attack frequency by 45% via cerebral vasoconstriction .
-
Thyroid storm adjunct: Counters catecholamine sensitivity in hyperthyroidism .
Manufacturing and Compounding Innovations
Industrial Synthesis
A 2004 patented process optimizes metoprolol base production by reacting 4-(2-methoxyethyl)phenol with epichlorohydrin at 40–45°C, achieving 93–95% epoxide yield . Subsequent isopropylamine treatment yields 88–89% pure base, avoiding high-vacuum distillation . Salt formation with succinic or tartaric acid in acetone achieves >99.8% purity .
Compounded Formulations
For pediatric or dysphagic patients, metoprolol tartrate tablets are triturated with Ora-Blend® to create 10 mg/mL suspensions stable for 60 days under refrigeration . Key steps include:
Adverse Effects and Pharmacogenomics
Contraindications
Absolute contraindications include sinus bradycardia (<50 bpm), cardiogenic shock, and decompensated heart failure . Relative risks involve Raynaud’s phenomenon and diabetes mellitus .
Recent Advances and Future Directions
Cardioprotective Mechanisms
Metoprolol uniquely inhibits neutrophil migration during AMI via downregulation of CD11b/CD18 integrins, reducing infarct size by 40% in murine models . This effect is absent in atenolol or propranolol, underscoring metoprolol’s pleiotropic benefits .
Extended-Release Formulations
Toprol-XL® (succinate) provides 24-hour coverage with once-daily dosing, improving adherence in hypertension trials (80% vs. 65% for tartrate) .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume